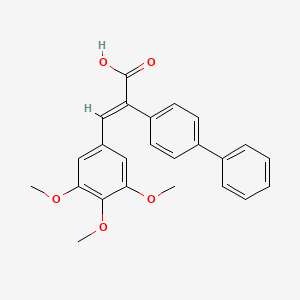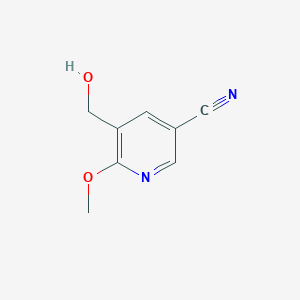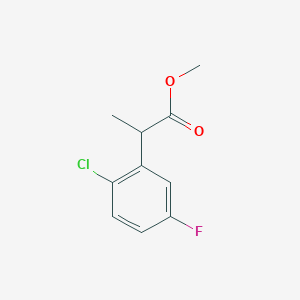
Methyl 2-(2-chloro-5-fluorophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-chloro-5-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10ClFO2. It is a derivative of propanoic acid and contains both chlorine and fluorine atoms on its aromatic ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-5-fluorophenyl)propanoate typically involves the esterification of 2-(2-chloro-5-fluorophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
Methyl 2-(2-chloro-5-fluorophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Hydrolysis: 2-(2-chloro-5-fluorophenyl)propanoic acid and methanol.
Reduction: The corresponding alcohol derivative.
科学研究应用
Methyl 2-(2-chloro-5-fluorophenyl)propanoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and analgesic properties.
Industry: Employed in the development of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-(2-chloro-5-fluorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)propanoate
- Methyl 2-(2-chloro-3-fluorophenyl)propanoate
- Methyl 2-(2-chloro-6-fluorophenyl)propanoate
Uniqueness
Methyl 2-(2-chloro-5-fluorophenyl)propanoate is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring, which influences its chemical reactivity and biological activity. This distinct arrangement allows for targeted interactions in various applications, setting it apart from other similar compounds.
属性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC 名称 |
methyl 2-(2-chloro-5-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10ClFO2/c1-6(10(13)14-2)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3 |
InChI 键 |
SMKPQPQOJZIWJK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)F)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


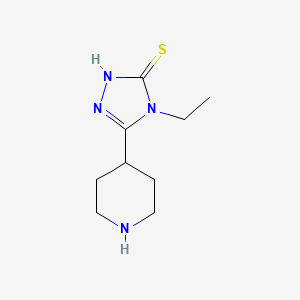


![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B13073025.png)
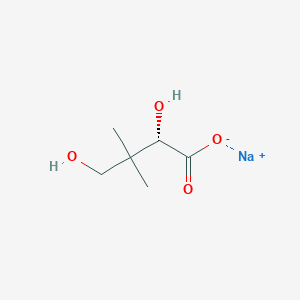
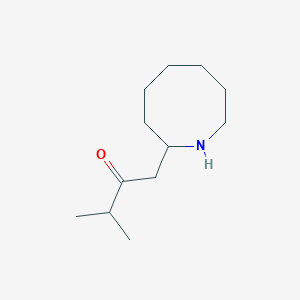
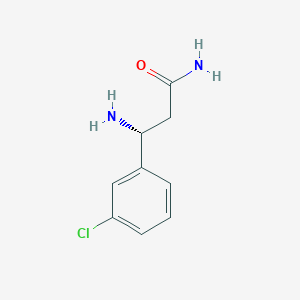
![methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether](/img/structure/B13073057.png)
![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)
